molecular formula C13H10OS2 B12892395 2-((Thiophen-2-ylmethyl)thio)benzofuran CAS No. 88673-93-2

2-((Thiophen-2-ylmethyl)thio)benzofuran

Cat. No.: B12892395
CAS No.: 88673-93-2
M. Wt: 246.4 g/mol
InChI Key: BLSKVBZRAUXABA-UHFFFAOYSA-N
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Description

2-((Thiophen-2-ylmethyl)thio)benzofuran is a heterocyclic compound that combines the structural features of both thiophene and benzofuran Thiophene is a five-membered ring containing sulfur, while benzofuran is a fused ring system consisting of a benzene ring and a furan ring

Chemical Reactions Analysis

Types of Reactions

2-((Thiophen-2-ylmethyl)thio)benzofuran can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, while nucleophilic substitution can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzofuran ring can yield dihydrobenzofuran derivatives .

Scientific Research Applications

2-((Thiophen-2-ylmethyl)thio)benzofuran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Thiophen-2-ylmethyl)thio)benzofuran involves its interaction with molecular targets such as enzymes and receptors. The thiophene and benzofuran rings can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and benzofuran derivatives, such as:

Uniqueness

2-((Thiophen-2-ylmethyl)thio)benzofuran is unique due to its combined structural features of thiophene and benzofuran, which confer distinct chemical and biological properties.

Properties

CAS No.

88673-93-2

Molecular Formula

C13H10OS2

Molecular Weight

246.4 g/mol

IUPAC Name

2-(thiophen-2-ylmethylsulfanyl)-1-benzofuran

InChI

InChI=1S/C13H10OS2/c1-2-6-12-10(4-1)8-13(14-12)16-9-11-5-3-7-15-11/h1-8H,9H2

InChI Key

BLSKVBZRAUXABA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CS3

Origin of Product

United States

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